n-[(2-Methoxyphenyl)carbamoyl]hexanamide
Description
N-[(2-Methoxyphenyl)carbamoyl]hexanamide (CAS: 6302-78-9) is a synthetic organic compound characterized by a hexanamide backbone linked to a 2-methoxyphenyl carbamoyl group.
Properties
CAS No. |
6302-78-9 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)carbamoyl]hexanamide |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-5-10-13(17)16-14(18)15-11-8-6-7-9-12(11)19-2/h6-9H,3-5,10H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
SLDSNOIRXRHDOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyphenyl)carbamoyl]hexanamide typically involves the reaction of 2-methoxyaniline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methoxyphenyl)carbamoyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-[(2-Methoxyphenyl)carbamoyl]hexanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Methoxyphenyl)carbamoyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare N-[(2-Methoxyphenyl)carbamoyl]hexanamide with structurally related compounds, emphasizing substituent effects, chain length, and biological activities.
Carbamoyl Hexanamide Derivatives
N-(2-Nitrophenyl)hexanamide
- Structure: Features a nitro (-NO₂) group at the ortho position of the phenyl ring instead of methoxy.
- Activity : Exhibits antagonist activity against LuxR-regulated quorum sensing with an IC₅₀ of 79 µM. The nitro group is critical for hydrogen bonding with residues like Trp66, enhancing binding affinity .
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide
- Structure : Contains a sulfamoyl-linked pyrimidine ring at the para position.
- Comparison : The absence of a sulfonamide group in the main compound may limit its utility in similar enzymatic contexts.
Indole and Melatonin-Based Hexanamides
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide
- Structure : Hexanamide linked to a 5-methoxyindole ethyl group.
- Activity : Demonstrates antiplasmodial activity (IC₅₀ = 19.10 µM) by interfering with Plasmodium falciparum synchronization, akin to melatonin derivatives .
- Comparison : The indole moiety in this analog enables π-π stacking and receptor interactions absent in the main compound, highlighting the role of aromatic heterocycles in bioactivity.
Aniline-Linked Hexanamides
N-[2-(Phenylamino)phenyl]hexanamide
- Structure : Features a secondary aniline group at the phenyl ring.
- Properties: The additional amino group may enhance hydrogen-bonding capacity or metal coordination, influencing pharmacokinetics .
Chain Length and Substituent Effects
- C4 vs. C6 Chains : In LuxR antagonists, shortening the hexanamide chain to C4 (e.g., N-(2-nitrophenyl)butyramide) abolishes activity, whereas C6 derivatives retain potency . This underscores the necessity of optimal chain length for target engagement.
- Substituent Electronic Effects : Nitro groups enhance binding through hydrogen bonding, while methoxy groups may prioritize lipophilicity and membrane permeability.
Data Table: Key Structural and Functional Comparisons
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